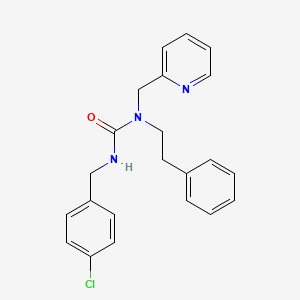![molecular formula C20H16ClFN4OS B2479823 2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 946252-12-6](/img/structure/B2479823.png)
2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has chloro and fluoro substituents on the benzene ring, and a complex substituent involving a thiazolo-triazole ring system attached via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and heteroatoms. The benzene ring could contribute to the compound’s stability and the various substituents (chloro, fluoro, and the thiazolo-triazole system) would significantly influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating amide group. The thiazolo-triazole moiety could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine could increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Synthesis and Pharmacological Properties
- Research on similar compounds, such as thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, has shown their potential in anti-inflammatory and analgesic applications. Compounds synthesized through cyclization involving chloro-acetic acid and benzaldehydes demonstrated significant analgesic and anti-inflammatory activity without inducing gastric lesions, suggesting their safer profiles compared to other compounds like flurbiprofen (Doğdaş et al., 2007).
Structural and Synthesis Studies
- Studies focusing on similar compounds with structural elements like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide have been conducted. These research efforts involve microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, emphasizing efficient synthetic approaches and detailed structural analyses (Moreno-Fuquen et al., 2019).
Fluorescence Studies
- Derivatives of similar compounds have been investigated for their fluorescence properties. For example, the synthesis of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-ones and their fluorescence efficiency were studied, indicating potential applications in the development of blue light emitting compounds (Mahadevan et al., 2014).
Biological Activities
- Research on similar compounds, such as 6-fluorobenzothiazole substituted pyrazole analogues, has revealed their pharmacological significance. These compounds demonstrated promising antimicrobial and antioxidant activities, highlighting their potential in developing new drug candidates (Raparla et al., 2013).
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole and thiazole derivatives, it may act by binding to its target and modulating its activity
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Many triazole and thiazole derivatives are known to influence various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it might exhibit a range of biological activities, such as anti-inflammatory, analgesic, or antimicrobial effects . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4OS/c1-12-5-2-3-6-14(12)18-24-20-26(25-18)13(11-28-20)9-10-23-19(27)17-15(21)7-4-8-16(17)22/h2-8,11H,9-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZHZOBBBXHLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)

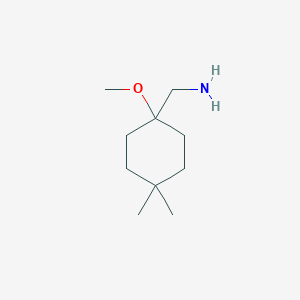
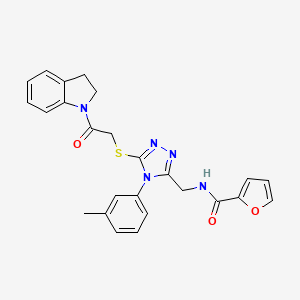
![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)
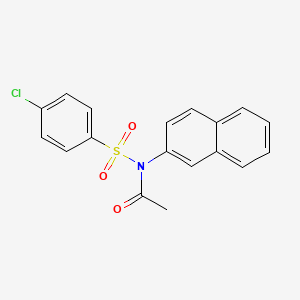

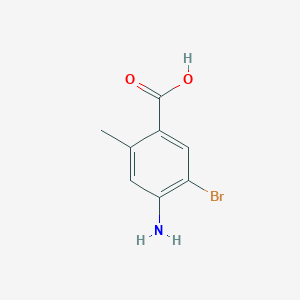
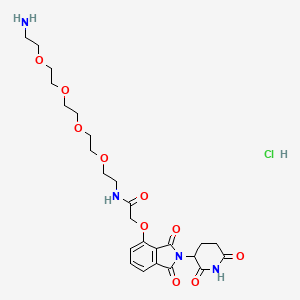
amino}-2-methylpropanoic acid](/img/structure/B2479755.png)
![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)
